1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 3-chlorophenyl group linked to a benzo[c][1,2,5]thiadiazole moiety modified with a methyl group and sulfone (dioxido) functionality. Its structure combines a urea backbone with a bicyclic heteroaromatic system, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-14-7-2-3-8-15(14)21(25(20,23)24)10-9-18-16(22)19-13-6-4-5-12(17)11-13/h2-8,11H,9-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMUQMMULMLJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Thiadiazole Ring : Associated with various pharmacological effects, including antibacterial and anti-inflammatory activities.
- Urea Moiety : Commonly found in many bioactive compounds, contributing to their interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of thiadiazoles, including those similar to our compound, exhibit a wide range of pharmacological activities:
- Antibacterial Activity : Thiadiazoles have shown significant antibacterial properties against various pathogens. For instance, a study demonstrated that thiadiazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Compounds containing thiadiazole rings have been noted for their ability to reduce inflammation in various models. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Antiviral Properties : Some related compounds have demonstrated activity against viral infections, including HIV. The mechanism often involves interference with viral replication processes .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Modulation of Immune Response : Some derivatives may modulate cytokine production or immune cell activity, contributing to their anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives closely related to our compound:
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the chlorophenyl and urea groups is conducted through nucleophilic substitution reactions.
- Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
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Urease Inhibition
Urease is an enzyme associated with various pathological conditions, including kidney stones and peptic ulcers. Compounds similar to 1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea have been studied as potent urease inhibitors. Research indicates that thiourea derivatives exhibit significant urease inhibitory activity, which is crucial for developing treatments for urease-related disorders . -
Anticancer Properties
The compound's structure suggests potential anticancer properties. Similar urea and thiourea derivatives have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in cancer progression. These studies highlight the importance of structural modifications in enhancing anticancer activity . -
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial properties against various pathogens. The presence of the chlorophenyl group in the compound may enhance its interaction with microbial targets, thus improving its efficacy as an antimicrobial agent.
Agricultural Applications
-
Pesticidal Activity
Compounds derived from thiadiazoles, such as the one , have been explored for their insecticidal and fungicidal properties. They are believed to act as insect growth regulators and could potentially be used in agricultural practices to control pests without harming beneficial insects . -
Plant Growth Regulation
The compound may also influence plant growth and development through its biological activity. Research into similar compounds has indicated that they can induce resistance against plant diseases and promote growth under stress conditions .
Case Study 1: Urease Inhibitors
A study focused on synthesizing a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated that modifications to the thiourea structure led to enhanced urease inhibition. The synthesized compounds showed IC50 values indicating potent activity compared to traditional urease inhibitors .
Case Study 2: Anticancer Agents
In another study, researchers designed novel urea analogues targeting TACE for anticancer applications. The results indicated that specific substitutions on the urea backbone significantly increased cytotoxicity against cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound in cancer treatment .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Urea Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chlorophenyl and sulfone groups contrast with the trifluoromethyl and tetrazine substituents in , which enhance electron-deficient character and anion-binding capabilities.
- Heterocyclic Diversity: While the target uses a benzo[c][1,2,5]thiadiazole, analogs like 4j () incorporate azetidinone and phenothiazine rings, which are associated with antimycobacterial activity.
Physicochemical Properties
Table 2: Analytical Data Comparison
Insights :
- The absence of melting point and spectral data for the target compound limits direct comparisons. However, Compound 2k () demonstrates high purity (73.3% yield) and well-resolved NMR signals for urea NH protons (~11 ppm), a common feature in such derivatives.
- The trifluoromethyl groups in contribute to distinct 19F NMR signals, absent in the target compound.
Q & A
Q. What are the key synthetic challenges and optimization strategies for synthesizing 1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea?
The synthesis involves multi-step reactions, including coupling of the 3-chlorophenylurea moiety with the thiadiazole ring system. Key challenges include:
- Selectivity : Avoiding side reactions during urea bond formation. Use of anhydrous solvents (e.g., DCM) and controlled pH minimizes byproducts .
- Purification : Silica gel chromatography with gradients (e.g., petroleum ether/EtOAc) is critical for isolating the final product in >95% purity .
- Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.05 eq of collidine) improves efficiency .
Q. How can researchers validate the structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage and thiadiazole ring substitution patterns. For example, a singlet at δ 3.2 ppm may indicate methyl groups on the thiadiazole .
- Mass Spectrometry : HRMS with <5 ppm error validates the molecular formula (e.g., [M+H]⁺ at m/z 433.0521) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and hydrogen bonding, as demonstrated for structurally similar urea derivatives .
Q. What preliminary assays are recommended to screen biological activity?
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare results with known benzothiazole derivatives, which often show sub-µM activity .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays. Urea derivatives are known to disrupt ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the 3-chlorophenyl group (e.g., replace Cl with F or CF₃) and compare binding affinities via SPR or ITC .
- Bioisosteric Replacement : Swap the thiadiazole with triazole or oxadiazole moieties to evaluate stability and potency shifts .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or PARP. Validate with mutagenesis studies .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) across labs. Discrepancies in MIC values for antifungal analogs highlight the need for CLSI guidelines .
- Orthogonal Assays : Confirm activity via dual methods (e.g., Western blot for apoptosis markers alongside viability assays) .
- Metabolic Stability Testing : Use liver microsomes to assess whether pharmacokinetic variability underlies inconsistent in vivo vs. in vitro results .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea nitrogen, enhancing aqueous solubility .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to improve plasma half-life, as shown for similar thiadiazole derivatives .
- Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous state and enhance dissolution rates .
Q. How can researchers elucidate the mechanism of action for this compound?
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., PI3K/AKT) .
- Cellular Imaging : Track subcellular localization via confocal microscopy with fluorescent tags (e.g., BODIPY) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
